

ZINC09875266: A Promising Chemical Probe for FAK/VEGFR2 Signaling in Cancer Research

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A Comparative Guide to a Computationally Identified Dual Inhibitor for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the simultaneous inhibition of multiple signaling pathways is a promising strategy to overcome resistance and enhance efficacy. The Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are two critical players in tumor progression, mediating cell survival, proliferation, migration, and angiogenesis. **ZINC09875266** has been identified through advanced computational modeling as a potential dual inhibitor of both FAK and VEGFR2, offering a novel tool for cancer research. [1][2] This guide provides a comprehensive comparison of **ZINC09875266** with established FAK and VEGFR2 inhibitors, presenting available data and detailed experimental protocols to facilitate its evaluation as a chemical probe.

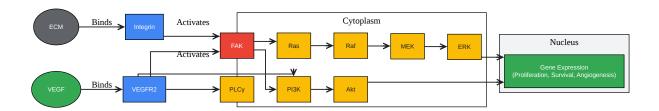
Introduction to ZINC09875266

ZINC09875266 is a small molecule identified through structure-based pharmacophore modeling and virtual screening of the ZINC database.[1][2] Computational studies, including molecular docking, predict that **ZINC09875266** can bind to the ATP-binding sites of both FAK and VEGFR2.[1] This dual-targeting capability suggests its potential to disrupt the synergistic signaling of these two kinases, which are known to be interconnected in promoting tumor growth and metastasis.[1] While in vitro and in vivo experimental validation of **ZINC09875266**'s activity is pending, its predicted pharmacokinetic properties are promising.[1]



The FAK/VEGFR2 Signaling Axis

The signaling pathways of FAK and VEGFR2 are intricately linked. VEGFR2, activated by VEGF, can lead to the phosphorylation and activation of FAK.[3] In turn, FAK can regulate the expression of VEGFR2, creating a feed-forward loop that amplifies angiogenic signals.[3][4] This crosstalk makes dual inhibition an attractive therapeutic strategy.



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FAK/VEGFR2 Signaling Pathway

Comparative Analysis of FAK/VEGFR2 Inhibitors

While experimental data for **ZINC09875266** is not yet available, we can compare its predicted potential with well-characterized dual or selective inhibitors of FAK and VEGFR2.



Compound	Target(s)	IC50 (FAK)	IC50 (VEGFR2)	Development Stage
ZINC09875266	FAK/VEGFR2 (Predicted)	Not Determined	Not Determined	Computational/Pr eclinical
PF-562271	FAK/Pyk2	1.5 nM[5][6][7][8]	Not a primary target	Preclinical/Phase
Defactinib (VS-	FAK/Pyk2	0.6 nM[9]	Not a primary target	Phase II[5][10]
Sorafenib	Multi-kinase (including VEGFR2, RAF)	Not a primary target	90 nM[11][12]	Approved

Experimental Protocols

To facilitate the experimental validation of **ZINC09875266** and its comparison with other inhibitors, detailed protocols for key assays are provided below.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FAK and VEGFR2.

Materials:

- Recombinant human FAK and VEGFR2 kinase domains
- ATP
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compounds (e.g., ZINC09875266, PF-562271, Sorafenib) dissolved in DMSO



- 96-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

- Prepare serial dilutions of the test compounds in kinase buffer.
- Add the kinase, substrate, and buffer to the wells of a 96-well plate.
- Add the test compounds to the respective wells. Include a DMSO control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.
- Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Western Blot Analysis

This technique is used to assess the inhibition of FAK and VEGFR2 phosphorylation in whole cells, providing a measure of the compound's cellular activity.

Materials:

- Cancer cell line (e.g., MDA-MB-231, HUVEC)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-FAK, anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-ERK, anti-ERK, anti-Actin)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and blotting apparatus



· Chemiluminescent substrate

Procedure:

- Culture cells to 70-80% confluency.
- Treat cells with various concentrations of the test compounds for a specified time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., Actin).

Cell Viability Assay

This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells.

Materials:

- Cancer cell line
- 96-well cell culture plates
- Cell culture medium
- · Test compounds
- Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

Procedure:

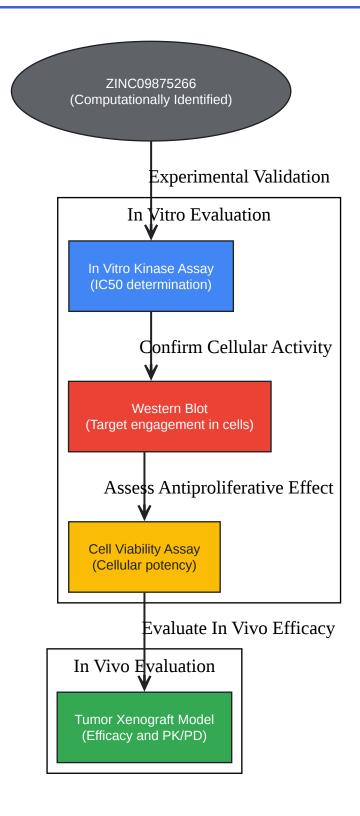






- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with serial dilutions of the test compounds.
- Incubate for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of viable cells relative to the untreated control and determine the IC50 values.





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Experimental Validation Workflow

Conclusion and Future Directions



ZINC09875266 represents a promising starting point for the development of a novel dual FAK/VEGFR2 inhibitor. Its computational identification underscores the power of in silico methods in modern drug discovery.[1][2] However, rigorous experimental validation is now crucial to determine its true potential as a chemical probe and a therapeutic lead. The provided comparative data and experimental protocols offer a framework for researchers to undertake this validation. Future studies should focus on synthesizing ZINC09875266, confirming its dual kinase inhibition through in vitro assays, assessing its on-target effects in cancer cell lines, and ultimately evaluating its efficacy in preclinical tumor models. These steps will be essential to ascertain if ZINC09875266 can translate from a computational hit to a valuable tool in the fight against cancer.

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